(3S)-3-Amino-3-(furan-2-YL)propanamide
Description
(3S)-3-Amino-3-(furan-2-YL)propanamide is a chiral organic compound characterized by a furan-2-yl substituent attached to a propanamide backbone with an (S)-configured amino group at the third carbon.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m0/s1 |
InChI Key |
QOSQRBUQZJOTKR-YFKPBYRVSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Hydroarylation of 3-(Furan-2-yl)Propenoic Acids or Esters
Method Overview:
This approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids or their ester derivatives. The process typically employs superelectrophilic activation conditions, with triflic acid acting as a catalyst to facilitate the addition of amino groups to the furan ring or adjacent positions.
- Catalyst: Triflic acid
- Solvent: Usually dichloromethane or other polar solvents
- Temperature: Controlled, often at room temperature or slightly elevated
- Yield: High, with optimized conditions ensuring selectivity and purity
3-(Furan-2-yl)propenoic acid/ester + NH3 or amine → (3S)-3-Amino-3-(furan-2-yl)propanamide
- Direct synthesis from readily available precursors
- High regioselectivity and stereoselectivity under optimized conditions
- Requires precise control of reaction parameters
- Less documented for large-scale industrial synthesis
Synthesis via Multi-step Functionalization
Method Overview:
In some cases, multistep synthesis involves initial functionalization of the furan ring, such as halogenation (e.g., bromination), followed by nucleophilic substitution or coupling reactions to introduce the amino group.
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Halogenation of furan | Bromination using N-bromosuccinimide (NBS) in a suitable solvent |
| 2 | Nucleophilic substitution | Reaction with ammonia or amines to replace halogen with amino group |
| 3 | Amide formation | Coupling with (S)-3-aminopropanoic acid or related derivatives |
Furan derivative + NBS → Brominated furan → Amination → Amide coupling → this compound
- Allows structural modifications
- Can produce derivatives with varied biological activities
- Multi-step process with potential for lower overall yield
- Requires careful control of halogenation and substitution steps
Summary of Synthesis Data
| Method | Starting Materials | Key Reagents | Typical Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Hydroarylation | 3-(Furan-2-yl)propenoic acid/ester | Triflic acid | Room temp, polar solvent | High | Direct, regioselective |
| Coupling | (S)-3-aminopropanoic acid + furan derivative | EDC, DCC | Room temp, inert atmosphere | Moderate to high | Widely used in peptide synthesis |
| Multi-step | Halogenated furan + ammonia | NBS, NH3 | Controlled temperature | Variable | Structural modifications possible |
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(furan-2-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Substituted this compound derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(furan-2-YL)propanamide has diverse applications in scientific research, including:
Medicinal Chemistry: It is explored as a potential building block for the synthesis of bioactive molecules with therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(furan-2-YL)propanamide involves its interaction with specific molecular targets and pathways. The amino group and furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
- Aromatic Core: The furan ring in (3S)-3-Amino-3-(furan-2-YL)propanamide provides an electron-rich environment due to the oxygen atom, facilitating π-π stacking and hydrogen bonding. In contrast, chlorophenyl analogs (e.g., ) exhibit halogen-mediated interactions, such as C–Cl⋯O/N bonds, which can enhance binding affinity in protein targets .
- The trifluoromethyl group () enhances electronegativity and resistance to oxidative degradation, making it advantageous in drug design .
Physicochemical Properties
- Molecular Weight : The dibromofuran derivative (311.96 g/mol) has the highest molecular weight due to bromine atoms, which may reduce bioavailability compared to the lighter furan-2-yl parent compound .
- Solubility : Hydrochloride salts (e.g., ) demonstrate improved water solubility, a critical factor for pharmacokinetics. The free base forms (e.g., ) are likely less soluble but more lipophilic .
Biological Activity
(3S)-3-Amino-3-(furan-2-YL)propanamide, also known as 3-amino-3-(furan-2-yl)propanamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of similar compounds found that those containing furan moieties demonstrated significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL against these resistant strains .
Table 1: Antimicrobial Activity of this compound Derivatives
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| E. coli | 8 - 64 |
| Drug-resistant Candida species | 8 - 64 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. A study highlighted its cytotoxic effects on various cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (A375). The compound exhibited an IC50 value of less than 10 µM against these cell lines, indicating potent antiproliferative activity .
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung adenocarcinoma) | <10 |
| A375 (melanoma) | 5.7 |
| K562 (erythroleukemia) | % inhibition: 25.1 |
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within microbial and cancerous cells. Studies suggest that the furan ring may facilitate the compound's entry into cells, while the amino group plays a critical role in binding to target proteins or enzymes involved in growth and proliferation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 1 µg/mL, highlighting the compound's potential as a therapeutic agent against multidrug-resistant infections.
Case Study 2: Cancer Cell Proliferation
In vitro studies on A549 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents.
Q & A
Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(furan-2-YL)propanamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including bromination of the furan ring (if substituted) and amide bond formation. Key steps include:
- Bromination : Electrophilic substitution using NBS (N-bromosuccinimide) or Br₂ in acetic acid to introduce bromine atoms at the 4,5-positions of the furan ring .
- Amide Coupling : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) as coupling agents under mild conditions (0–5°C, pH 7–8) to form the propanamide backbone .
- Stereochemical Control : Chiral auxiliaries or enzymatic resolution to ensure the (3S)-configuration .
Yield optimization requires precise temperature control, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated using HPLC (>95%) and NMR spectroscopy .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Advanced analytical techniques are employed:
- NMR Spectroscopy : H and C NMR verify the furan ring protons (δ 6.2–7.4 ppm) and amide NH₂ signals (δ 6.8–7.1 ppm). Stereochemistry is confirmed via NOESY .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 211.1) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystal lattice .
Intermediate Research Questions
Q. What methodologies are used to assess the biological activity of this compound?
- Enzyme Assays : Kinetic studies (e.g., Michaelis-Menten) to evaluate inhibition of target enzymes like kinases or proteases. IC₅₀ values are determined using fluorogenic substrates .
- Cell-Based Assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity via TNF-α/IL-6 ELISA in macrophages .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to measure Kᵢ values .
Q. How do structural analogs of this compound differ in bioactivity?
A comparative SAR study reveals:
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| (3S)-3-Amino-3-(5-bromofuran-2-YL)propanamide | 5-Br on furan | Enhanced antitumor activity (IC₅₀ = 8.2 µM) | |
| (3S)-3-Amino-3-(thiazol-4-YL)propanamide | Thiazole instead of furan | Improved enzyme inhibition (Kᵢ = 12 nM) | |
| (3S)-3-Amino-3-(4-Cl-phenyl)propanamide | Chlorophenyl substitution | Reduced solubility, higher logP | |
| The furan ring’s electron-rich nature enhances π-π stacking with aromatic residues in biological targets, while bromination increases electrophilicity and binding affinity . |
Advanced Research Questions
Q. How can contradictory data on the compound’s mechanism of action be resolved?
Discrepancies in reported mechanisms (e.g., enzyme inhibition vs. receptor antagonism) are addressed through:
- Target Deconvolution : CRISPR-Cas9 knockout of candidate targets in cell lines followed by rescue experiments .
- Computational Modeling : Molecular dynamics simulations (AMBER/CHARMM) to predict binding modes and validate with mutagenesis (e.g., alanine scanning) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling changes post-treatment .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?
- Prodrug Design : Esterification of the amide group to enhance oral bioavailability .
- Lipophilicity Adjustment : Introducing polar groups (e.g., –OH, –SO₃H) to improve solubility without compromising blood-brain barrier penetration .
- Metabolic Stability : Microsomal assays (human liver microsomes) to identify metabolic hotspots and guide deuterium incorporation .
Methodological Challenges
Q. How are stereochemical impurities detected and minimized during synthesis?
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol to resolve enantiomers .
- Circular Dichroism (CD) : Detects optical activity deviations ≥2% .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
Q. What computational tools predict the compound’s interaction with novel biological targets?
- Docking Software (AutoDock Vina, Glide) : Screen against protein databases (PDB) using flexible ligand sampling .
- QSAR Models : Train on datasets of furan derivatives to correlate substituents with IC₅₀/EC₅₀ values .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon structural modifications .
Data Reproducibility and Validation
Q. How are batch-to-batch variations in compound synthesis controlled?
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR/Raman spectroscopy during reactions .
- Strict QC Protocols : ≥3 independent syntheses with statistical analysis (RSD <5% for yield/purity) .
Q. What validation criteria confirm biological activity in independent labs?
- Blinded Studies : Third-party validation using identical cell lines/assay conditions .
- Orthogonal Assays : Correlate enzyme inhibition with cellular phenotype (e.g., apoptosis via flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
